lithium;tributyl(cyclopropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;tributyl(cyclopropyl)stannane is an organotin compound that features a lithium cation and a tributyl(cyclopropyl)stannane anion. Organotin compounds are characterized by the presence of tin-carbon bonds and have been widely studied for their applications in organic synthesis and industrial processes .
Preparation Methods
The synthesis of lithium;tributyl(cyclopropyl)stannane typically involves the reaction of tributyl(cyclopropyl)stannane with a lithium reagent. One common method is the reduction of the corresponding organotin chloride with lithium aluminum hydride . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods often involve the distillation of organotin oxides with reducing agents such as poly(methylhydrosiloxane) under reduced pressure .
Chemical Reactions Analysis
Lithium;tributyl(cyclopropyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin-carbon bond is cleaved.
Hydrostannation: It can add across double or triple bonds in alkenes and alkynes, respectively.
Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various silanes . Major products formed from these reactions include reduced organic compounds and substituted organotin derivatives .
Scientific Research Applications
Lithium;tributyl(cyclopropyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of lithium;tributyl(cyclopropyl)stannane involves the generation of stannyl radicals, which can participate in chain reactions to facilitate the reduction or substitution of organic molecules . The lithium cation plays a role in stabilizing the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar compounds to lithium;tributyl(cyclopropyl)stannane include other organotin hydrides such as tributyltin hydride and triphenyltin hydride . These compounds share similar reactivity patterns but differ in their toxicity and stability. For example, tributyltin hydride is less toxic and more stable compared to triphenyltin hydride . The unique feature of this compound is the presence of the cyclopropyl group, which can impart different reactivity and selectivity in chemical reactions .
Properties
CAS No. |
832132-84-0 |
---|---|
Molecular Formula |
C15H31LiSn |
Molecular Weight |
337.1 g/mol |
IUPAC Name |
lithium;tributyl(cyclopropyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4.Li.Sn/c3*1-3-4-2;1-2-3-1;;/h3*1,3-4H2,2H3;1-2H,3H2;;/q;;;-1;+1; |
InChI Key |
KYNUAQYXSLZRSK-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].CCCC[Sn](CCCC)(CCCC)[C@@H]1C[CH-]1 |
Canonical SMILES |
[Li+].CCCC[Sn](CCCC)(CCCC)C1C[CH-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.